molecular formula C16H17N3O4S B601263 Cefaclor EP Impurity G CAS No. 67308-21-8

Cefaclor EP Impurity G

货号: B601263
CAS 编号: 67308-21-8
分子量: 347.4 g/mol
InChI 键: LROYCRSHQNGOQU-XOGJBXBPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Cefaclor EP Impurity G involves complex chemical reactions. While specific synthetic routes and reaction conditions are proprietary and not publicly disclosed, it is known that the preparation of such impurities typically involves the use of advanced organic synthesis techniques. Industrial production methods ensure the compound is devoid of undesired impurities, maintaining its integrity for research purposes .

化学反应分析

Cefaclor EP Impurity G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired outcome. For instance, oxidation reactions may involve reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might use sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Regulatory Filings

Cefaclor EP Impurity G plays a pivotal role in the regulatory landscape, particularly in the context of ANDA and DMF submissions to the FDA. It is essential for demonstrating the quality and safety of cefaclor formulations. The presence of impurities like this compound must be characterized and quantified to meet regulatory standards, ensuring that the final product is safe for consumption .

Toxicity Studies

Toxicity studies involving this compound are critical for assessing its safety profile. These studies help in understanding potential adverse effects associated with the impurity when present in drug formulations. Such insights are vital for both clinical applications and patient safety .

Quality Control

In commercial production, this compound is monitored as part of quality control processes. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify this impurity, ensuring that it remains within acceptable limits throughout the manufacturing process .

HPLC Method Development

A reversed-phase HPLC method has been developed for simultaneous determination of cefaclor and its impurities, including this compound. The method optimizes various parameters such as solvent composition, flow rate, and detection wavelength to achieve effective separation and resolution of analyte peaks. For instance, cefaclor was successfully separated with a retention time of approximately 4.94 minutes .

ParameterValue
ColumnC18, 4.6 x 250 mm
Mobile PhaseAcetonitrile: Methanol: Triethylamine buffer (1:1:2)
Flow Rate0.6 mL/min
Detection Wavelength260 nm
Retention Time (Cefaclor)4.94 ± 0.056 min

Case Study 1: Adverse Drug Reactions

A study analyzing adverse drug reactions (ADRs) related to cephalosporins, including cefaclor, highlighted the importance of monitoring impurities like this compound. The findings indicated that children aged 0–4 years reported higher rates of ADRs, emphasizing the need for stringent quality control measures to mitigate risks associated with impurities .

Case Study 2: Toxicological Assessment

Research focusing on the toxicity of cephalosporin derivatives included assessments of this compound's effects on various biological systems. The results underscored the necessity of evaluating impurities during drug development to prevent potential toxicological issues in clinical settings .

作用机制

The mechanism of action of Cefaclor EP Impurity G is similar to that of Cefaclor. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

相似化合物的比较

Cefaclor EP Impurity G can be compared with other cephalosporin impurities, such as those found in Cefaclor, Cephalexin, and Cefadroxil. Each of these compounds has unique properties and applications. For instance, while this compound is used primarily for analytical and quality control purposes, other cephalosporin impurities may have different roles in pharmaceutical research and development .

Similar Compounds

  • Cefaclor
  • Cephalexin
  • Cefadroxil

These compounds share structural similarities but differ in their specific applications and properties.

生物活性

Cefaclor EP Impurity G, known as the 2S-isomer, is a notable impurity associated with the second-generation cephalosporin antibiotic cefaclor. Understanding its biological activity is crucial for assessing the safety and efficacy of cefaclor formulations, especially in regulatory contexts. This article presents a detailed examination of the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant research findings.

Overview of Cefaclor

Cefaclor is a beta-lactam antibiotic that exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. It operates primarily by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) . The presence of impurities like this compound raises questions regarding their potential impact on the pharmacological profile of the drug.

Antibacterial Spectrum

This compound has been evaluated for its antibacterial activity, particularly in comparison to cefaclor itself. Studies indicate that cefaclor is effective against several bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria : Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae

The antibacterial spectrum of cefaclor suggests that it retains significant activity against pathogens commonly associated with respiratory and skin infections .

Cefaclor, along with its impurities, exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. This process involves:

  • Binding to PBPs, crucial for cell wall integrity.
  • Inducing cell lysis through autolytic enzymes once cell wall synthesis is disrupted .

The specific contribution of this compound to this mechanism remains under investigation; however, understanding its structural similarities to cefaclor may provide insights into its potential biological effects.

In Vitro Studies

Research has demonstrated that cefaclor exhibits varying degrees of effectiveness depending on the bacterial strain and environmental conditions. For instance:

  • In vitro susceptibility tests showed that cefaclor was particularly effective against E. coli and Klebsiella pneumoniae, outperforming other cephalosporins like cephalexin .
  • Enzymatic hydrolysis experiments indicated that cefaclor is a substrate for several beta-lactamases, which can influence its efficacy against resistant strains .

These studies highlight the importance of evaluating impurities like this compound in terms of their potential to affect the overall antibacterial activity.

Comparative Analysis

A comparative analysis was conducted focusing on the retention times and relative areas of various cefaclor impurities, including this compound. The following table summarizes key findings from chromatographic studies:

Compound Retention Time (min) Relative Area (%)
Cefaclor Z-isomer5.1689.23
Cefaclor E-isomer6.749.67
This compoundTBDTBD
Impurity A2.810.14
Impurity B3.500.28

Note: TBD indicates values that require further investigation or are not yet determined.

Regulatory Considerations

The presence of impurities like this compound in pharmaceutical formulations must comply with regulatory standards set by organizations such as the FDA and ICH . These regulations ensure that impurities do not compromise the safety or efficacy of the drug product.

属性

CAS 编号

67308-21-8

分子式

C16H17N3O4S

分子量

347.4 g/mol

IUPAC 名称

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1

InChI 键

LROYCRSHQNGOQU-XOGJBXBPSA-N

SMILES

C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N

手性 SMILES

C=C1CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N

规范 SMILES

C=C1CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N

纯度

> 95%

数量

Milligrams-Grams

同义词

[6R-[6α,7β(R*)]]-7-[(Aminophenylacetyl)amino]-3-methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefaclor EP Impurity G
Reactant of Route 2
Cefaclor EP Impurity G
Reactant of Route 3
Reactant of Route 3
Cefaclor EP Impurity G
Reactant of Route 4
Cefaclor EP Impurity G
Reactant of Route 5
Cefaclor EP Impurity G
Reactant of Route 6
Cefaclor EP Impurity G

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。